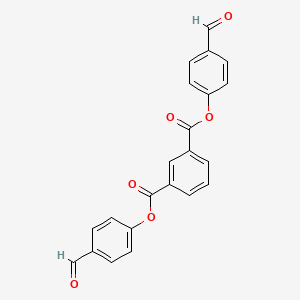
Bis(4-formylphenyl) benzene-1,3-dicarboxylate
Overview
Description
Bis(4-formylphenyl) benzene-1,3-dicarboxylate is an organic compound that belongs to the class of covalent organic frameworks (COFs). These frameworks are crystalline porous materials constructed from molecular building blocks using diverse linkage chemistries . The compound is characterized by its unique structure, which includes two formylphenyl groups attached to a benzene-1,3-dicarboxylate core. This structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-formylphenyl) benzene-1,3-dicarboxylate typically involves the reaction of 4-formylphenylboronic acid with benzene-1,3-dicarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 100°C, for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Bis(4-formylphenyl) benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the formyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Oxidation: Bis(4-carboxyphenyl) benzene-1,3-dicarboxylate.
Reduction: Bis(4-hydroxyphenyl) benzene-1,3-dicarboxylate.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Bis(4-formylphenyl) benzene-1,3-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Bis(4-formylphenyl) benzene-1,3-dicarboxylate exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. This property allows it to act as a scaffold in the construction of covalent organic frameworks (COFs). The molecular targets and pathways involved include interactions with various functional groups, leading to the formation of highly stable and porous structures .
Comparison with Similar Compounds
Similar Compounds
1,3,5-tris(4-formylphenyl)benzene (TFPB): Another COF building block with three formyl groups attached to a benzene core.
Tris(4-formylphenyl) amine (TPA): Contains three formylphenyl groups attached to an amine core.
2,4,6-tris(4-formylphenyl)-1,3,5-triazine (TFPT): Features a triazine core with three formylphenyl groups.
Uniqueness
Bis(4-formylphenyl) benzene-1,3-dicarboxylate is unique due to its specific structure, which provides distinct chemical and physical properties. Its ability to form highly stable and porous frameworks makes it particularly valuable in applications requiring robust and durable materials .
Properties
IUPAC Name |
bis(4-formylphenyl) benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O6/c23-13-15-4-8-19(9-5-15)27-21(25)17-2-1-3-18(12-17)22(26)28-20-10-6-16(14-24)7-11-20/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUXDNFQSMGVDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)C=O)C(=O)OC3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-methoxyphenoxy)acetyl]-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B3682640.png)
![N-(2-{[(4-bromophenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B3682644.png)
![5-{[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3682648.png)
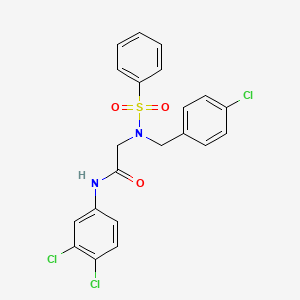
![N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3682668.png)
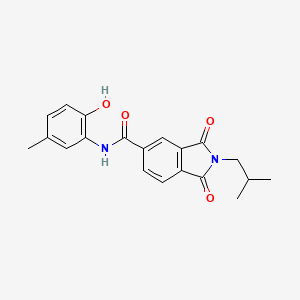
![5-{(E)-1-[1-(4-IODOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE](/img/structure/B3682705.png)
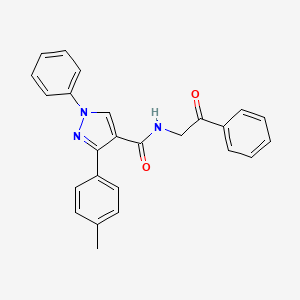
![(5E)-5-[[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3682725.png)
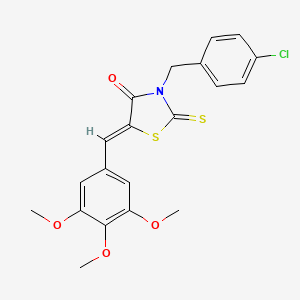
![N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3682736.png)
![3-methyl-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B3682750.png)
![5-[[3-(1-Benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3682753.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-2,4-dichlorobenzamide](/img/structure/B3682756.png)
